2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Synthetic Chemistry Process Development α-Ketoacid Synthesis

Sourcing regioisomerically pure α-ketoacid building blocks for metal-free photoredox reactions often leads to inconsistent purity and unpredictable regiochemical outcomes. This 5-yl benzodioxole isomer (CAS 62396-98-9) is specifically validated as a traceless radical precursor in visible-light-mediated decarboxylative alkynylations, enabling late-stage diversification of drug-like molecules. - Enables metal-free, visible-light-mediated decarboxylative alkynylation for constructing benzodioxole-containing alkynes - Serves as a certified reference material for HPLC separation and quantification of the 4-yl regioisomeric impurity (CAS 1492563-70-8) - Versatile scaffold for synthesizing 1,3,4-oxadiazoles and other heterocyclic libraries for biological screening

Molecular Formula C9H6O5
Molecular Weight 194.14 g/mol
CAS No. 62396-98-9
Cat. No. B121205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
CAS62396-98-9
Molecular FormulaC9H6O5
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O
InChIInChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12)
InChIKeyVIIPQXJHKXQJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Baseline: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid


2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS 62396-98-9), also named α-oxo-1,3-benzodioxole-5-acetic acid, is an α-ketoacid derivative characterized by a methylenedioxyphenyl (benzodioxole) ring conjugated to an oxoacetic acid moiety [1]. It functions primarily as a synthetic intermediate or building block in organic and medicinal chemistry, with documented utility in visible-light-mediated decarboxylative alkynylation reactions and as a precursor to heterocyclic systems [2]. Commercial supply typically specifies a purity of 98% (HPLC) with storage recommendations at 2–8°C under inert atmosphere .

Visible-light decarboxylative alkynylation reactions
Building block for heterocyclic compound library synthesis
Certified analytical standard for positional isomer control

Reproducibility Risks of Generic Substitution


Substituting 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid with a generic α-ketoacid (e.g., benzoylformic acid) or a closely related benzodioxole analog (e.g., the 4-yl positional isomer, CAS 1492563-70-8 ) is scientifically unsound without rigorous revalidation. The 5-yl substitution pattern dictates the electronic and steric environment of the α-ketoacid moiety, directly influencing reaction kinetics in decarboxylative couplings and the regioselectivity of subsequent heterocycle formations [1]. Furthermore, commercial availability and purity specifications (typically 98% for the 5-yl isomer ) are not universally matched across suppliers of alternative isomers, introducing uncontrolled variability in synthetic outcomes.

Positional isomer mismatch

4-yl isomer substitution may alter regioselectivity and chromatographic behavior, requiring revalidation.

Generic α-ketoacid replacement

Analogous α-ketoacids (e.g., benzoylformic acid) shift reaction kinetics in decarboxylative couplings.

Purity specification variability

Alternative isomers often lack certified 98% HPLC purity, introducing uncontrolled synthetic variability.

Procurement Evidence: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid vs. Analogs


Synthetic Yield via Ester Hydrolysis

The target compound is most reliably accessed via alkaline hydrolysis of its ethyl ester precursor, ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate, achieving a reported isolated yield of 70% under optimized conditions [1]. In contrast, attempts to prepare this specific α-ketoacid via direct Friedel-Crafts acylation of 1,3-benzodioxole with oxalyl chloride typically result in complex mixtures with significantly lower yields (<40%) due to competing ring-opening and over-oxidation side reactions [2].

Synthetic Yield
Class-level
70% isolated
Higher yielding route than direct acylation
Via ester hydrolysis; NaOH/MeOH, 0°C, then acidification
Synthetic Chemistry Process Development α-Ketoacid Synthesis

Visible-Light Decarboxylative Alkynylation Reactivity

The α-ketoacid motif in this compound enables its use as an acyl radical precursor in visible-light-mediated decarboxylative alkynylation with (bromoethynyl)benzene, a transformation that proceeds under mild, metal-free conditions [1]. In contrast, simple benzoic acids lacking the α-keto group require pre-activation as redox-active esters (e.g., N-hydroxyphthalimide esters) or the use of stoichiometric metal oxidants to achieve comparable radical generation [2].

Reactivity
Class-level
Direct radical precursor
vs.
Pre-activation required for benzoic acids
Enables metal-free decarboxylative alkynylation
Visible-light photoredox, room temperature
Photoredox Catalysis Decarboxylative Coupling Alkyne Synthesis

Positional Isomer Analytical Differentiation

This compound (5-yl isomer) is available as an analytical standard with certified purity (e.g., CATO Research Chemicals Inc. standard, ISO 17034 accredited ), enabling its use as a definitive reference for quantifying or excluding the presence of the regioisomeric 4-yl analog (CAS 1492563-70-8) in complex reaction mixtures [1]. While both isomers share the same molecular formula (C9H6O5) and weight (194.14 g/mol), their distinct chromatographic retention times and NMR spectra provide unambiguous differentiation.

Isomer Resolution
Analytical context
Baseline resolution vs. 4‑yl isomer
Supports QC isomer profiling
RP‑HPLC, C18 column, ACN/water + 0.1% TFA
Analytical Chemistry Quality Control Reference Standards

Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid


Photoredox Alkynylation Intermediate

This compound is specifically procured for use in visible-light-induced decarboxylative alkynylation reactions, where its α-ketoacid group serves as a traceless radical precursor. This methodology, documented in the primary literature, offers a metal-free route to functionalized alkynes bearing the benzodioxole pharmacophore, a motif prevalent in bioactive molecules [1]. The reaction's mild conditions and functional group tolerance make it a valuable tool for late-stage diversification in drug discovery.

Analytical Reference for Regioisomeric Impurity Control

In pharmaceutical development and quality control, this compound (the 5-yl isomer) is purchased as a certified reference material to develop and validate HPLC methods capable of separating and quantifying the regioisomeric 4-yl impurity (CAS 1492563-70-8) . This is critical for ensuring batch-to-batch consistency and regulatory compliance of drug substances containing the 1,3-benzodioxole core.

Building Block for Heterocyclic Compound Libraries

The compound's dual functionality (carboxylic acid and α-keto group) makes it a versatile scaffold for synthesizing diverse heterocyclic systems, including 1,3,4-oxadiazoles and other five-membered rings, which are of interest in agrochemical and pharmaceutical research [2]. Its procurement enables the rapid generation of structurally novel compound libraries for biological screening.

Application
Selection Property
Validation Focus
Photoredox alkynylation intermediate
α‑Ketoacid radical precursor
Decarboxylative coupling efficiency
Regioisomeric impurity control
Certified analytical standard
Chromatographic isomer resolution & method validation
Heterocyclic library synthesis
Dual functionality (acid & ketone)
Scaffold diversification & product yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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